molecular formula C11H11NOS B14450264 S-pyridin-2-yl hexa-2,4-dienethioate CAS No. 73372-01-7

S-pyridin-2-yl hexa-2,4-dienethioate

Cat. No.: B14450264
CAS No.: 73372-01-7
M. Wt: 205.28 g/mol
InChI Key: WBGQQQFVCUHARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Pyridin-2-yl hexa-2,4-dienethioate is a sulfur-containing organic compound characterized by a conjugated diene system (hexa-2,4-dienethioate) linked to a pyridin-2-yl group.

Properties

CAS No.

73372-01-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

S-pyridin-2-yl hexa-2,4-dienethioate

InChI

InChI=1S/C11H11NOS/c1-2-3-4-8-11(13)14-10-7-5-6-9-12-10/h2-9H,1H3

InChI Key

WBGQQQFVCUHARJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)SC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl hexa-2,4-dienethioate typically involves the reaction of pyridine-2-thiol with hexa-2,4-dienoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: S-pyridin-2-yl hexa-2,4-dienethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

S-pyridin-2-yl hexa-2,4-dienethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-pyridin-2-yl hexa-2,4-dienethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between S-pyridin-2-yl hexa-2,4-dienethioate and related compounds:

Compound Functional Groups Key Features Applications/Reactivity
This compound Thioate ester, pyridine Conjugated diene system; aromatic pyridine enhances electron-withdrawing effects. Potential electrophile in coupling reactions; possible ligand in catalysis (inferred).
Ethyl hexa-2,4-dienethioate Thioate ester, ethyl group Used in Fukuyama coupling to synthesize δ-ketoesters. High-yield (91%) intermediate in organic synthesis.
Hexa-2,4-dienal Aldehyde Substrate for FgGST1 enzyme; involved in lipid peroxidation detoxification. Enzyme-specific activity (e.g., FgGST1 activity: 12.5 µmol/min/mg).
(2E,4Z)-Hexa-2,4-dienedioic acid derivatives Carboxylic acids, hydroxyl groups Degradation products (e.g., BPA ozonation); part of tripeptide side chains. High solubility due to ionizable groups; implicated in oxidative stress pathways.

Physicochemical Properties

  • Solubility : Thioate esters (e.g., ethyl hexa-2,4-dienethioate) are less polar than carboxylic acid derivatives (e.g., hexa-2,4-dienedioic acid), which ionize in aqueous solutions .
  • Electronic Effects : The pyridine ring in this compound may enhance electrophilicity at the β-carbon of the diene, facilitating nucleophilic attacks in synthetic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.